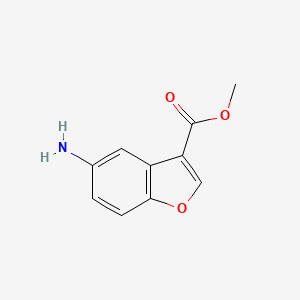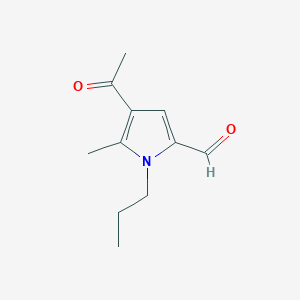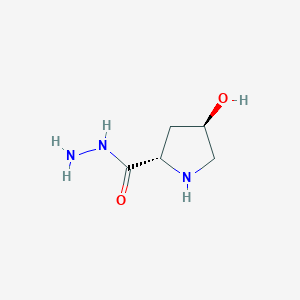
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 1 and 2, and an ethylcarbamate group attached to the 3-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of 1,2-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
化学反应分析
Types of Reactions
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学研究应用
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the ethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
68384-75-8 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
(1,2-dimethylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-4-11-10(13)14-7-9-5-6-12(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,11,13) |
InChI 键 |
MLQBLDCCVIHBDW-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)OCC1=C(N(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)

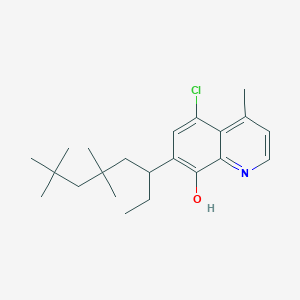
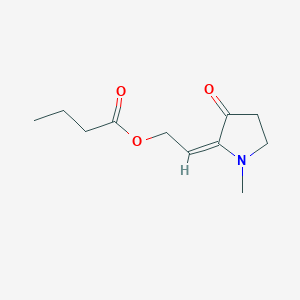
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
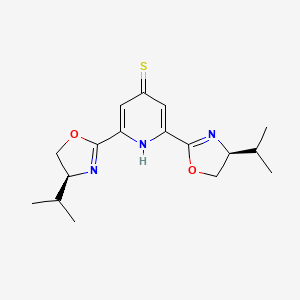
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)
